N-(1-Phenylethyl)guanidine hydrochloride

Adrenergic pharmacology Stereoselectivity Neuronal blockade

Racemic N-(1-Phenylethyl)guanidine hydrochloride is the only compound that enables stereospecific studies of adrenergic neuron blockade: the (-)-enantiomer potently blocks adrenergic neurons while the (+)-enantiomer antagonizes this action. Essential for investigating enantiomeric antagonism, differentiating guanethidine-sensitive from reserpine-induced ptosis mechanisms, and exploring central adrenergic pathways not accessible with guanethidine. Validated cytotoxicity IC50 1.6 µM in U-937 cells.

Molecular Formula C9H14ClN3
Molecular Weight 199.68
CAS No. 7586-43-8
Cat. No. B3153431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylethyl)guanidine hydrochloride
CAS7586-43-8
Molecular FormulaC9H14ClN3
Molecular Weight199.68
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C(N)N.Cl
InChIInChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H
InChIKeyXCEVGQBJVMVXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylethyl)guanidine Hydrochloride (CAS 7586-43-8) Procurement Guide: Class Profile and Differentiation from In-Class Analogs


N-(1-Phenylethyl)guanidine hydrochloride (CAS 7586-43-8) is a substituted aralkylguanidine that exists as a racemic mixture with distinct stereospecific pharmacological profiles. The compound acts as an adrenergic neuron blocker and sigma receptor ligand, with the (-)-enantiomer demonstrating potent adrenergic neuron blockade while the (+)-enantiomer antagonizes this action and prevents ptosis induced by related agents [1]. It serves as a research tool for studying stereospecific adrenergic mechanisms and sigma receptor pharmacology [2].

Why N-(1-Phenylethyl)guanidine Hydrochloride (CAS 7586-43-8) Cannot Be Substituted with Generic Guanidines


Generic substitution among aralkylguanidines is precluded by steep structure-activity relationships, where minor modifications in stereochemistry, alkyl side-chain, or aromatic substitution produce drastic changes in potency, specificity, and even functional antagonism. For example, the (-)-enantiomer of N-(1-phenylethyl)guanidine is a potent adrenergic neuron blocker, whereas the (+)-enantiomer lacks this activity and instead antagonizes both its enantiomer and guanethidine [1]. Similarly, N-phenethylguanidine, a close structural analog, fails to induce ptosis in mice despite being a more potent noradrenaline depleter, demonstrating that small structural differences yield non-overlapping functional profiles [2]. Therefore, researchers must select the precise compound based on validated stereochemical and biological context to ensure reproducible and interpretable experimental outcomes.

Quantitative Differentiation Evidence for N-(1-Phenylethyl)guanidine Hydrochloride (CAS 7586-43-8) vs. Closest Analogs


Enantioselective Adrenergic Neuron Blockade and Antagonism in Feline Nictitating Membrane Model

The (-)-enantiomer of N-(1-phenylethyl)guanidine is a potent adrenergic neuron blocker in conscious cats, while the (+)-enantiomer is inactive and antagonizes the blocking action of the (-)-enantiomer [1]. Racemic N-(1-phenylethyl)guanidine produces intermediate activity due to enantiomeric antagonism, highlighting that the racemic hydrochloride salt (CAS 7586-43-8) is not functionally equivalent to the isolated enantiomers and cannot be used interchangeably.

Adrenergic pharmacology Stereoselectivity Neuronal blockade

Comparative Ptosis Induction and Noradrenaline Depletion in Mouse Models

In mice, N-(1-phenylethyl)guanidine derivatives induce ptosis without depleting cardiac noradrenaline, whereas the close analog N-phenethylguanidine produces potent noradrenaline depletion (44% remaining at 20 mg/kg) but fails to induce ptosis [1]. This functional dissociation demonstrates that even closely related aralkylguanidines exhibit divergent mechanisms, making them non-substitutable for studies on adrenergic blockade vs. catecholamine depletion.

Sympatholytic activity In vivo pharmacology Noradrenaline depletion

Cytotoxic Activity Against Human Leukemia U-937 Cells

N-(1-Phenylethyl)guanidine hydrochloride demonstrates IC50 of 1.6 ± 0.6 µM against U-937 human leukemia cells, with flow cytometry confirming G2-M phase cell cycle arrest and increased apoptosis . This cytotoxicity profile distinguishes it from other aralkylguanidines primarily studied for adrenergic or sigma receptor activities, offering a distinct application niche.

Cancer research Cytotoxicity assay Cell cycle arrest

Sigma-1 Receptor Binding Affinity

N-(1-Phenylethyl)guanidine derivatives bind to sigma-1 receptors with high affinity, consistent with the pharmacophore C-N(R)-X-Ph common to sub-10 nM sigma-1 ligands [1]. While specific Ki values for CAS 7586-43-8 are not reported, the structural motif positions it among high-affinity sigma ligands, differentiating it from guanidines lacking the phenylethyl moiety which show negligible sigma receptor binding.

Sigma receptor Radioligand binding CNS pharmacology

Antagonism of Guanethidine-Induced Ptosis

(+)-N-(1-Phenylethyl)guanidine reduces guanethidine-induced ptosis in mice by 70%, while having no effect on reserpine-induced ptosis . This selective antagonism demonstrates mechanistic specificity not shared by other aralkylamines or guanidines, providing a tool for dissecting guanethidine-sensitive vs. reserpine-sensitive adrenergic pathways.

Sympatholytic antagonism In vivo pharmacology Guanethidine

Central vs. Peripheral Adrenergic Neuron Blockade Localization

(-)-N-(1-Phenylethyl)guanidine produces central vasomotor effects when administered via intracerebroventricular injection or topical application to the vasomotor center, confirming CNS penetration and central site of action [1]. This central activity distinguishes it from guanethidine, which acts primarily peripherally due to poor CNS penetration, and from other aralkylguanidines lacking vasomotor effects.

Neuropharmacology Vasomotor control CNS penetration

Recommended Research Applications for N-(1-Phenylethyl)guanidine Hydrochloride (CAS 7586-43-8) Based on Quantitative Evidence


Stereospecific Adrenergic Pharmacology Studies

Use racemic N-(1-phenylethyl)guanidine hydrochloride to investigate enantiomeric antagonism in adrenergic neuron blockade, leveraging the documented opposing activities of its (-) and (+) enantiomers in conscious cat nictitating membrane models [1]. This compound enables studies of stereochemical determinants of sympatholytic action and antagonism that cannot be conducted with single enantiomers or structurally distinct adrenergic blockers.

Mechanistic Dissection of Guanethidine-Sensitive vs. Reserpine-Sensitive Adrenergic Pathways

Employ N-(1-phenylethyl)guanidine hydrochloride to selectively antagonize guanethidine-induced ptosis (70% reduction) while sparing reserpine-induced ptosis [1], providing a pharmacological tool to differentiate adrenergic blockade mechanisms that are sensitive to guanethidine-like agents versus those involving irreversible catecholamine depletion.

Central Adrenergic Mechanism Investigations

Apply N-(1-phenylethyl)guanidine hydrochloride in studies requiring central adrenergic neuron blockade, as the (-)-enantiomer demonstrates CNS penetration and produces vasomotor effects via intracerebroventricular, intrathecal, and topical brainstem application [1], in contrast to guanethidine which lacks central activity.

Cancer Cell Cytotoxicity Screening

Utilize N-(1-phenylethyl)guanidine hydrochloride in cytotoxicity assays against U-937 human leukemia cells, where it exhibits IC50 of 1.6 ± 0.6 µM and induces G2-M cell cycle arrest with increased apoptosis [1]. This provides a quantitative benchmark for comparative studies of guanidine derivatives in cancer cell models.

Quote Request

Request a Quote for N-(1-Phenylethyl)guanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.